1-(Bromomethyl)-1-butoxy-4-propylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-butoxy-4-propylcyclohexane is an organic compound that belongs to the class of cycloalkanes. This compound features a cyclohexane ring substituted with a bromomethyl group, a butoxy group, and a propyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a cyclohexane derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide or amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-(Bromomethyl)-1-butoxy-4-propylcyclohexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. The butoxy and propyl groups can influence the compound’s solubility, reactivity, and overall molecular interactions .
Comparison with Similar Compounds
- 1-(Chloromethyl)-1-butoxy-4-propylcyclohexane
- 1-(Iodomethyl)-1-butoxy-4-propylcyclohexane
- 1-(Bromomethyl)-1-methoxy-4-propylcyclohexane
Comparison: 1-(Bromomethyl)-1-butoxy-4-propylcyclohexane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. The butoxy group also provides distinct solubility and reactivity characteristics compared to methoxy-substituted analogs .
Properties
Molecular Formula |
C14H27BrO |
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Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butoxy-4-propylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-3-5-11-16-14(12-15)9-7-13(6-4-2)8-10-14/h13H,3-12H2,1-2H3 |
InChI Key |
BQBWCVMNWOEBQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CCC(CC1)CCC)CBr |
Origin of Product |
United States |
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